![molecular formula C21H17F2N3O4 B2540443 N-({[(3-fluorobenzyl)oxy]imino}methyl)-2-(4-fluorophenoxy)-4-methoxynicotinamide CAS No. 341966-75-4](/img/structure/B2540443.png)
N-({[(3-fluorobenzyl)oxy]imino}methyl)-2-(4-fluorophenoxy)-4-methoxynicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
Compound X’s molecular formula is C21H17F2N3O4 , with a molecular weight of 413.37 g/mol . Its structure comprises a nicotinamide core , substituted with a 4-fluorophenoxy group and an oxime moiety. The fluorine atoms enhance its lipophilicity, potentially affecting its pharmacokinetics.
Wissenschaftliche Forschungsanwendungen
Therapeutic Potential and Molecular Modeling
Imines, including those similar in structure to the specified compound, have been identified as versatile pharmacophores with potential therapeutic applications. Studies on similar compounds have focused on their synthesis, structural elucidation, and evaluation of their biological activities. For instance, the therapeutic potential of imines, including their synthesis and molecular modeling, has been explored, demonstrating their utility in medicine due to their broad range of applications in chemistry, particularly in drug discovery (Digdem Tatlidil et al., 2022).
Antibacterial Activity
Research on compounds with similar structural features has also explored their antibacterial properties. For example, oxidovanadium(V) complexes derived from hydrazone ligands have been synthesized and characterized, showing effective antibacterial activity against specific bacteria (H. Qian, 2018). This suggests that compounds with similar structural motifs might also exhibit promising antibacterial activities.
Antimicrobial and Antioxidant Activities
The synthesis and characterization of Schiff base ligands derived from similar compounds have been investigated for their antimicrobial and antioxidant activities. Studies have demonstrated moderate activity against certain bacteria and fungi, indicating the potential of these compounds in developing new antimicrobial agents (H. M. Vinusha et al., 2015).
Photodynamic Therapy for Cancer Treatment
Compounds with similar functional groups have been synthesized and characterized for their photophysical and photochemical properties, highlighting their potential as photosensitizers in photodynamic therapy for cancer treatment. Their high singlet oxygen quantum yield makes them suitable candidates for Type II photosensitizers in treating cancer (M. Pişkin et al., 2020).
Nonlinear Optical Applications
The synthesis of crystalline fluoro-functionalized imines and their characterization, including single crystal investigation and theoretical exploration, have shed light on their potential applications in nonlinear optical (NLO) devices. The findings suggest that such compounds may play a crucial role in NLO applications due to their significant linear polarizability and second-order hyperpolarizability values (Muhammad Ashfaq et al., 2022).
Eigenschaften
IUPAC Name |
2-(4-fluorophenoxy)-N-[(E)-(3-fluorophenyl)methoxyiminomethyl]-4-methoxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N3O4/c1-28-18-9-10-24-21(30-17-7-5-15(22)6-8-17)19(18)20(27)25-13-26-29-12-14-3-2-4-16(23)11-14/h2-11,13H,12H2,1H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJBSOPCLHQZBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)OC2=CC=C(C=C2)F)C(=O)NC=NOCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=NC=C1)OC2=CC=C(C=C2)F)C(=O)N/C=N/OCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({[(3-fluorobenzyl)oxy]imino}methyl)-2-(4-fluorophenoxy)-4-methoxynicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


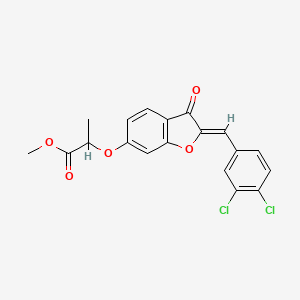
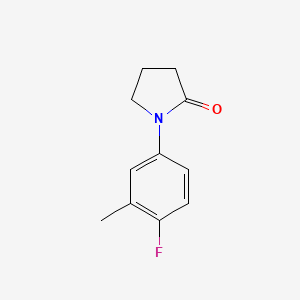

![3-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide](/img/structure/B2540366.png)
![N-cyclopentyl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2540367.png)
![(7-Methoxybenzofuran-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2540368.png)
![4-[(3-Bromobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B2540369.png)
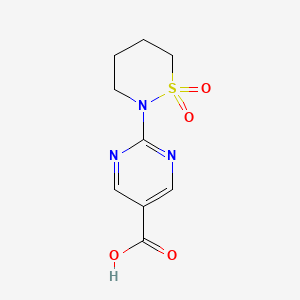
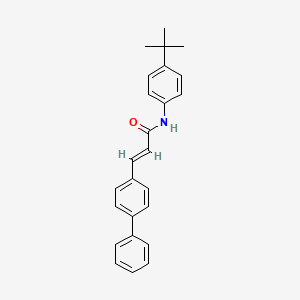
![2-{[(Tert-butoxy)carbonyl]amino}-2-(3-nitrophenyl)propanoic acid](/img/structure/B2540376.png)
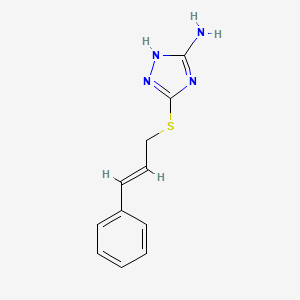

![2-[[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-5H-purin-7-ium-8-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2540383.png)